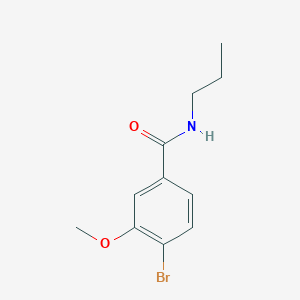

N-Propyl 4-bromo-3-methoxybenzamide

Description

BenchChem offers high-quality N-Propyl 4-bromo-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Propyl 4-bromo-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxy-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)8-4-5-9(12)10(7-8)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZWWSFZPXHPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674712 | |

| Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-38-7 | |

| Record name | 4-Bromo-3-methoxy-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the structure of N-Propyl 4-bromo-3-methoxybenzamide

An In-Depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characteristics of N-Propyl 4-bromo-3-methoxybenzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's architecture, proposes a robust synthetic pathway via amide coupling, and offers a detailed, predictive analysis of its spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). By explaining the causality behind experimental choices and grounding claims in established chemical principles, this guide serves as a foundational resource for the synthesis, identification, and potential application of this substituted benzamide compound.

Introduction: The Significance of Substituted Benzamides

Benzamides are a cornerstone structural motif in medicinal chemistry and materials science. The amide bond is a fundamental linkage in biological systems, and its incorporation into aromatic scaffolds has given rise to a vast array of compounds with significant therapeutic properties, including antiemetic, antipsychotic, and anticancer agents. The specific substitution pattern on the benzene ring and the nature of the N-alkyl group can profoundly influence the molecule's pharmacological profile, dictating its binding affinity, selectivity, and pharmacokinetic properties.

N-Propyl 4-bromo-3-methoxybenzamide is a compound of interest that combines several key structural features: a halogenated aromatic ring, a methoxy electron-donating group, and an N-propyl amide chain. The bromine atom at the 4-position provides a site for further functionalization via cross-coupling reactions, while the methoxy group at the 3-position modulates the electronic environment of the ring. The N-propyl group influences the compound's lipophilicity and steric profile. This guide will meticulously dissect its structure and provide a detailed roadmap for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The structure of N-Propyl 4-bromo-3-methoxybenzamide is defined by a central benzene ring substituted at positions 1, 3, and 4. The N-propylcarboxamide group is at position 1, a methoxy group at position 3, and a bromine atom at position 4.

Caption: 2D Structure of N-Propyl 4-bromo-3-methoxybenzamide.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₂ | Calculated |

| Molecular Weight | 272.14 g/mol | Calculated |

| XLogP3 | ~3.0 | Predicted |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Polar Surface Area | 38.33 Ų | Predicted[1] |

Retrosynthetic Analysis and Synthesis Protocol

The most direct and logical approach to synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the formation of an amide bond between a carboxylic acid and a primary amine. This is a fundamental transformation in organic synthesis.[2]

Retrosynthetic Pathway

The retrosynthetic analysis disconnects the amide C-N bond, identifying 4-bromo-3-methoxybenzoic acid and n-propylamine as the requisite starting materials. This is a reliable and efficient strategy.

Caption: Retrosynthetic analysis for the target molecule.

Choice of Coupling Reagent: A Justification

While carboxylic acids and amines do not spontaneously form amides at ambient temperatures, the reaction can be mediated by a "coupling reagent". The role of the coupling reagent is to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. For this synthesis, a carbodiimide-based reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) or the more soluble N,N'-Diisopropylcarbodiimide (DIC) is an excellent choice due to its efficiency and broad applicability.[2][3] To suppress potential side reactions and minimize racemization (though not a concern for this achiral synthesis), an additive like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) is often included.

Detailed Experimental Protocol

Objective: To synthesize N-Propyl 4-bromo-3-methoxybenzamide from 4-bromo-3-methoxybenzoic acid and n-propylamine.

Materials:

-

4-bromo-3-methoxybenzoic acid (1.0 eq)[4]

-

n-Propylamine (1.1 eq)[5]

-

N,N'-Diisopropylcarbodiimide (DIC) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (0.1 eq, catalyst)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization/chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-methoxybenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.

-

Activation: Add HOBt (0.1 eq) to the solution, followed by the dropwise addition of DIC (1.2 eq). Stir the mixture at 0 °C (ice bath) for 20-30 minutes. The formation of a white precipitate (diisopropylurea) may be observed during the reaction.

-

Amine Addition: Slowly add n-propylamine (1.1 eq) to the activated mixture at 0 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup:

-

Filter the reaction mixture to remove the precipitated diisopropylurea byproduct.

-

Transfer the filtrate to a separatory funnel and dilute with additional DCM or ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes any unreacted amine, residual acid, and aqueous contaminants.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield the pure N-Propyl 4-bromo-3-methoxybenzamide.

Structural Elucidation and Spectroscopic Analysis

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic techniques. Below is a predictive analysis of the expected spectral data.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.65 | d | 1H | Ar-H (H-5) | Ortho to the bromine atom, deshielded. |

| ~ 7.40 | d | 1H | Ar-H (H-2) | Ortho to the amide, deshielded. |

| ~ 7.10 | dd | 1H | Ar-H (H-6) | Coupled to both H-2 and H-5. |

| ~ 6.20 | br s | 1H | N-H | Broad signal due to quadrupolar relaxation and exchange. |

| ~ 3.90 | s | 3H | O-CH₃ | Singlet, typical for a methoxy group. |

| ~ 3.35 | q | 2H | N-CH₂- | Coupled to the adjacent CH₂ group and the N-H proton. |

| ~ 1.60 | sextet | 2H | -CH₂-CH₂- | Coupled to the two adjacent CH₂ groups. |

| ~ 0.95 | t | 3H | -CH₂-CH₃ | Triplet due to coupling with the adjacent CH₂ group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 166.5 | C=O (Amide) | Typical chemical shift for a benzamide carbonyl carbon. |

| ~ 156.0 | C-OCH₃ | Aromatic carbon attached to the electron-donating methoxy group. |

| ~ 135.0 | C-C=O | Aromatic carbon attached to the amide group. |

| ~ 132.0 | C-H (Ar) | Aromatic methine carbon. |

| ~ 125.0 | C-H (Ar) | Aromatic methine carbon. |

| ~ 115.0 | C-Br | Aromatic carbon attached to bromine, deshielded by halogen. |

| ~ 112.0 | C-H (Ar) | Aromatic methine carbon. |

| ~ 56.0 | O-CH₃ | Methoxy carbon. |

| ~ 42.0 | N-CH₂ | Aliphatic carbon attached to nitrogen. |

| ~ 23.0 | -CH₂-CH₂- | Middle carbon of the propyl chain. |

| ~ 11.5 | -CH₂-CH₃ | Terminal methyl carbon of the propyl chain. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~ 3300 | Medium, Broad | N-H stretch | Secondary Amide |

| ~ 2960-2850 | Medium | C-H stretch | Aliphatic (Propyl) |

| ~ 1640 | Strong | C=O stretch (Amide I) | Secondary Amide |

| ~ 1540 | Strong | N-H bend (Amide II) | Secondary Amide |

| ~ 1250 | Strong | C-O stretch | Aryl Ether |

| ~ 1050 | Strong | C-Br stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): Expect two prominent peaks of nearly equal intensity at m/z 271 and m/z 273. This characteristic M, M+2 isotopic pattern is definitive for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragmentation: A primary fragmentation would be the alpha-cleavage of the N-propyl group. Another significant fragmentation would be the McLafferty rearrangement if sterically feasible, or cleavage of the amide bond to produce fragments corresponding to the benzoyl cation (m/z 214/216) and the propylaminyl radical.

Potential Applications and Future Research

Derivatives of bromo-methoxybenzamide have been explored in various contexts. The presence of the bromine atom makes N-Propyl 4-bromo-3-methoxybenzamide an excellent intermediate for further chemical elaboration. It can serve as a substrate in Suzuki, Heck, or Sonogashira cross-coupling reactions to introduce diverse functionalities at the 4-position, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies in drug discovery. The overall scaffold is of interest for screening in oncology, neuroscience, and anti-infective programs.

Future research should focus on the synthesis of this compound followed by its comprehensive biological evaluation. X-ray crystallography could provide definitive structural confirmation and insights into intermolecular interactions in the solid state.

Safety and Handling

-

Starting Materials: 4-bromo-3-methoxybenzoic acid may cause skin and eye irritation.[4] n-Propylamine is a flammable liquid and is corrosive, causing irritation to the skin, eyes, and respiratory tract.[6]

-

Reagents: DIC and HOBt are irritants. All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these chemicals.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. (n.d.). Chemsrc. Retrieved from [Link]

-

N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

-

Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses. Retrieved from [Link]

-

MONO-N-PROPYLAMINE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

n-PROPYLAMINE. (n.d.). International Chemical Safety Cards. Retrieved from [Link]

-

N-Propylamine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

N-Propyl 4-bromo-3-methoxybenzamide CAS number 1072944-38-7

An In-depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7)

This guide provides a comprehensive technical overview of N-Propyl 4-bromo-3-methoxybenzamide, a substituted benzamide derivative of interest in medicinal chemistry and organic synthesis. As a molecule that is not extensively characterized in public literature, this document serves as a foundational resource for researchers, offering a scientifically grounded pathway for its synthesis, purification, and characterization. We will delve into the rationale behind the selected methodologies, ensuring a blend of theoretical understanding and practical, field-proven insights.

Molecular Overview and Physicochemical Properties

N-Propyl 4-bromo-3-methoxybenzamide is a compound featuring a benzene ring substituted with bromo, methoxy, and N-propylcarboxamide groups. This specific arrangement of functional groups makes it a valuable intermediate or target molecule in drug discovery programs, potentially interacting with biological targets through hydrogen bonding (amide group), hydrophobic interactions (propyl and phenyl groups), and halogen bonding (bromo group).

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and the known characteristics of its constituent parts.

Table 1: Physicochemical Properties of N-Propyl 4-bromo-3-methoxybenzamide

| Property | Value | Source/Method |

| CAS Number | 1072944-38-7 | Chemical Catalogs[1][2] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Chemical Catalogs[1][3] |

| Molecular Weight | 272.14 g/mol | Calculated[3][4] |

| Purity | Typically ≥95-98% | Supplier Data[1][3] |

| Appearance | Expected to be a solid at room temperature | Inferred from related structures |

| Solubility | Expected to be soluble in organic solvents like DCM, EtOAc, and MeOH | Inferred from structure |

Strategic Synthesis Pathway: Amide Bond Formation

The most direct and reliable method for synthesizing N-Propyl 4-bromo-3-methoxybenzamide is through the formation of an amide bond between the carboxylic acid precursor, 4-bromo-3-methoxybenzoic acid, and n-propylamine. The core of this process relies on the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Precursor Analysis: 4-Bromo-3-methoxybenzoic Acid

The choice of starting material is critical. 4-Bromo-3-methoxybenzoic acid (CAS 56256-14-5) is a commercially available and stable solid.[5] Its key features for this synthesis are:

-

A Carboxylic Acid Group: The site of activation and subsequent amidation.

-

Electron-donating Methoxy Group: This group can influence the reactivity of the aromatic ring.

-

Electron-withdrawing Bromo Group: This halogen atom provides a site for potential further functionalization (e.g., in cross-coupling reactions).

The melting point of this precursor is typically in the range of 221-224°C, indicating its high purity and crystalline nature at room temperature.[5]

The Causality of Carboxylic Acid Activation

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable and requires high temperatures, which can be destructive to complex molecules. The reason for this is that the acidic proton of the carboxylic acid will readily react with the basic amine to form a stable carboxylate-ammonium salt, which resists further reaction.

To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the principle of "activation." There are several classes of reagents to achieve this, but for a robust and scalable laboratory synthesis, the use of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a classic and effective choice.

Caption: High-level overview of the two-step synthesis process.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes checks and expected outcomes to ensure the reaction is proceeding as planned before moving to the next stage.

Materials and Reagents

-

4-Bromo-3-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

n-Propylamine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Step-by-Step Synthesis Workflow

Part A: Formation of the Acid Chloride Intermediate

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to be free of moisture.

-

Reaction: Add 4-bromo-3-methoxybenzoic acid (1.0 eq) to the flask and suspend it in anhydrous DCM (approx. 10 mL per gram of acid).

-

Activation: Slowly add thionyl chloride (1.5 eq) to the suspension at room temperature. A small amount of DMF can be added as a catalyst.

-

Heating: Heat the mixture to reflux (approx. 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the solid dissolving to form a clear solution.

-

Validation: Once the reaction is complete, allow the solution to cool to room temperature. The solvent and excess thionyl chloride are then removed under reduced pressure (rotary evaporation). The resulting crude acid chloride is a yellowish solid or oil and should be used immediately in the next step without purification.

Part B: Amide Formation

-

Setup: In a separate flask, dissolve n-propylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution in an ice bath (0°C). Triethylamine acts as a base to neutralize the HCl byproduct of the reaction.

-

Reaction: Dissolve the crude acid chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.

-

Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically higher-running spot for the amide product.

Caption: Detailed experimental workflow from preparation to analysis.

Purification and Isolation

-

Quenching: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acidic wash removes excess amine and triethylamine, while the basic wash removes any unreacted carboxylic acid.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Chromatography: The crude material should be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes. The exact ratio will depend on the TLC analysis, but a gradient from 10% to 50% ethyl acetate is a reasonable starting point.

-

Final Product: Combine the pure fractions (as determined by TLC) and remove the solvent to yield N-Propyl 4-bromo-3-methoxybenzamide as a solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of all proton environments. Expect to see signals corresponding to the propyl group (a triplet for the CH₃, a sextet for the middle CH₂, and a triplet for the N-CH₂), the methoxy group (a singlet), and the aromatic protons (three distinct signals in the aromatic region).

-

¹³C NMR: Will show 11 distinct carbon signals, confirming the molecular backbone.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight. Expect to see a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (around 3300 cm⁻¹) and the amide C=O stretch (around 1640 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, I must emphasize that proper safety protocols are non-negotiable. This compound and the reagents used in its synthesis should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Fume Hood: All manipulations, especially those involving thionyl chloride and dichloromethane, must be performed in a certified chemical fume hood.[6]

-

Reagent Hazards:

-

Thionyl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation.

-

Dichloromethane: Is a suspected carcinogen.

-

Acids and Bases: Are corrosive.

-

-

Storage: The final compound should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[7][8]

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Conclusion and Future Directions

This guide outlines a robust and reliable pathway for the synthesis and characterization of N-Propyl 4-bromo-3-methoxybenzamide. By understanding the chemical principles behind each step, from precursor activation to final purification, researchers can confidently produce this compound for further investigation. The presence of the bromo-substituent opens up possibilities for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making this molecule a versatile building block for creating more complex chemical libraries for drug discovery and materials science applications. The methodologies described herein provide the necessary foundation for such future explorations.

References

-

Chemsrc. (n.d.). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Propyl 4-Bromo-3-methylbenzamide | CAS No: 1020252-79-2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Spray unit. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-Isopropyl 4-bromo-3-methoxybenzamide | CAS No: 1072944-42-3. Retrieved from [Link]

-

Royal Society of Chemistry. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions [Video]. YouTube. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-amino-3-bromo-N-(4-methoxybutyl)benzamide. PubChem. Retrieved from [Link]

- Castrol. (2025, March 6). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/6755C255E36D9A2080258F28005080EB/ File/we-465653-FR16.pdf)

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-bromo-3-methylphenyl)-4-prop-2-enoxybenzamide. PubChem. Retrieved from [Link]

-

CHAMAELEON PRODUCTION. (n.d.). SAFETY DATA SHEET according to 1907/2006/EC, Article 31. Retrieved from [Link]

-

PubMed. (2019, June 21). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxybenzamide. PubChem. Retrieved from [Link]

-

Mol-Instincts. (n.d.). N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-methoxybenzaldehyde. PubChem. Retrieved from [Link]

-

BindingDB. (n.d.). BindingDB BDBM154559 4-Bromo-N-(3-(tert-butylamino)propyl)benzamide (15). Retrieved from [Link]

Sources

- 1. N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7 [rovathin.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 7. carlroth.com [carlroth.com]

- 8. msdspds.castrol.com [msdspds.castrol.com]

N-Propyl 4-bromo-3-methoxybenzamide: A Technical Guide to Investigating its Biological Potential

Abstract

N-Propyl 4-bromo-3-methoxybenzamide is a novel chemical entity for which, to date, no biological activity has been formally reported. However, its structural motifs—a substituted benzamide core—are present in a wide array of pharmacologically active compounds. This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the potential biological activities of this compound. By leveraging structure-activity relationships from analogous molecules, we propose a rational, multi-pronged screening strategy. This document provides not only the scientific rationale for investigating specific biological targets but also detailed, field-proven experimental protocols for a systematic evaluation, encompassing anticancer, antimicrobial, and neurological activities. Our objective is to furnish the scientific community with the necessary tools and theoretical framework to unlock the therapeutic potential of N-Propyl 4-bromo-3-methoxybenzamide.

Introduction and Molecular Profile

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs with diverse therapeutic applications.[1] The specific molecule, N-Propyl 4-bromo-3-methoxybenzamide, combines several key features that suggest a strong potential for biological activity:

-

Aromatic Core: A benzene ring substituted with a bromine atom and a methoxy group. The halogenation can influence lipophilicity, metabolic stability, and binding interactions.[2][3]

-

Amide Linkage: A stable linker connecting the aromatic core to an aliphatic chain, crucial for molecular recognition by biological targets.

-

N-Propyl Group: This alkyl substituent can modulate the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).[4]

Given the absence of empirical data, a logical first step is to predict the physicochemical properties of the molecule to inform experimental design.

Table 1: Predicted Physicochemical Properties of N-Propyl 4-bromo-3-methoxybenzamide

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₄BrNO₂ | Defines the elemental composition and molecular weight. |

| Molecular Weight | 272.14 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Lipophilicity) | ~2.5 - 3.5 | Suggests good membrane permeability and potential for CNS penetration.[4] |

| Hydrogen Bond Donors | 1 | Contributes to target binding affinity. |

| Hydrogen Bond Acceptors | 2 | Contributes to target binding affinity and solubility. |

| Polar Surface Area (PSA) | ~38 Ų | Suggests good oral bioavailability and cell permeability. |

Proposed Synthesis Workflow

A robust and reproducible synthesis is the foundation of any investigation into a novel compound. Based on standard organic chemistry principles and published methods for analogous benzamides, a straightforward two-step synthesis from the commercially available precursor, 4-bromo-3-methoxybenzoic acid, is proposed.[5]

Sources

N-Propyl 4-bromo-3-methoxybenzamide: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of N-Propyl 4-bromo-3-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document serves as a predictive guide based on the well-established principles of organic synthesis and the known properties of its constituent functional groups and structurally related compounds. We will delve into the logical synthesis pathway, starting from its precursor, 4-bromo-3-methoxybenzoic acid, and detail the expected physicochemical properties, spectroscopic signatures for structural elucidation, and potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzamide derivatives.

Introduction: The Rationale for N-Propyl 4-bromo-3-methoxybenzamide

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of various substituents onto the benzamide scaffold allows for the fine-tuning of its pharmacological profile. The presence of a bromine atom and a methoxy group on the aromatic ring, as seen in N-Propyl 4-bromo-3-methoxybenzamide, is of particular interest. Halogenation can enhance membrane permeability and metabolic stability, while methoxy groups are known to influence antioxidant activity by donating electrons to stabilize free radicals.[3] The N-propyl substituent can also modulate the lipophilicity and binding interactions of the molecule with biological targets.

This guide will provide a thorough, albeit predictive, analysis of N-Propyl 4-bromo-3-methoxybenzamide, offering a solid foundation for its synthesis, characterization, and future investigation.

Synthesis of N-Propyl 4-bromo-3-methoxybenzamide

The most direct and logical synthetic route to N-Propyl 4-bromo-3-methoxybenzamide is through the amidation of 4-bromo-3-methoxybenzoic acid with n-propylamine. This reaction can be achieved through several established methods, with the choice of method often depending on the desired scale, purity, and available resources.

Starting Material & Reagent Characterization

A thorough understanding of the starting materials is crucial for a successful synthesis.

| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Key Properties |

| 4-bromo-3-methoxybenzoic acid |  | 231.04 | 221-224 | 333.7 | White crystalline solid, weak organic acid (pKa ~3.85).[4] Soluble in DMF and methanol, sparingly soluble in glacial acetic acid, and practically insoluble in water.[5] |

| n-Propylamine |  | 59.11 | -83 | 48 | Colorless, volatile liquid with a pungent, ammonia-like odor. It is a medium-strong base and is miscible with water, alcohol, and ether.[6][7] |

Proposed Synthesis Protocol: Acid-Catalyzed Amidation

This protocol outlines a standard laboratory-scale synthesis of N-Propyl 4-bromo-3-methoxybenzamide.

Materials:

-

4-bromo-3-methoxybenzoic acid

-

n-Propylamine

-

Concentrated Sulfuric Acid (catalyst)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-bromo-3-methoxybenzoic acid in a suitable volume of toluene.

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of n-propylamine. Cautiously add a catalytic amount (e.g., 2-3 drops) of concentrated sulfuric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-Propyl 4-bromo-3-methoxybenzamide.

Causality of Experimental Choices:

-

Excess n-Propylamine: Using a slight excess of the amine helps to drive the reaction to completion.

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[8]

-

Toluene as Solvent: Toluene is a suitable solvent for this reaction as it is relatively non-polar and allows for heating to reflux temperatures necessary to drive the reaction.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any remaining acid catalyst and unreacted carboxylic acid. The water and brine washes remove any water-soluble impurities.

Reaction Mechanism

The acid-catalyzed amidation proceeds through a nucleophilic acyl substitution mechanism.

Caption: Workflow for product characterization.

Potential Applications and Future Research

While no specific biological activities have been reported for N-Propyl 4-bromo-3-methoxybenzamide, the structural motifs present suggest several avenues for investigation.

-

Anticancer Activity: Many benzamide derivatives have shown promise as anticancer agents. [1]The title compound could be screened against various cancer cell lines to determine its cytotoxic and antiproliferative effects.

-

Antimicrobial and Antifungal Activity: Substituted benzamides have been reported to possess antibacterial and antifungal properties. [9]N-Propyl 4-bromo-3-methoxybenzamide could be tested against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: The benzamide scaffold is present in numerous enzyme inhibitors. Future research could explore the inhibitory activity of this compound against specific enzymes relevant to disease pathways.

-

Agrochemicals: The structural features of the title compound are also found in some herbicides and pesticides. [9]Its potential use in agriculture could be another area of investigation.

Safety and Handling

Based on the properties of its precursors, N-Propyl 4-bromo-3-methoxybenzamide should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

4-bromo-3-methoxybenzoic acid: Causes skin and serious eye irritation, and may cause respiratory irritation. [10]* n-Propylamine: A flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. [6]

Conclusion

N-Propyl 4-bromo-3-methoxybenzamide represents a novel chemical entity with the potential for diverse biological activities. This technical guide provides a comprehensive, predictive framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from analogous structures, researchers are equipped with the foundational knowledge to explore the therapeutic and industrial potential of this promising compound. Further experimental validation of the predicted properties and biological activities is warranted and encouraged.

References

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

-

DSpace Repository. (2019). Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. Retrieved from [Link]

-

Ataman Kimya. MONO-N-PROPYLAMINE. Retrieved from [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Retrieved from [Link]

-

International Labour Organization. n-PROPYLAMINE ICSC: 0941. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2026, January 17). The Science Behind 4-Bromo-3-methoxybenzoic Acid: A Deep Dive into Properties and Applications. Retrieved from [Link]

-

Chemguide. the preparation of amides. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and characterization of benzamide metal complexes. Retrieved from [Link]

-

Longdom Publishing. Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Retrieved from [Link]

-

PubChem. 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. Retrieved from [Link]

-

ACS Publications. (2013, April 16). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

-

National Institute of Standards and Technology. Propylamine. Retrieved from [Link]

-

MDPI. (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. Retrieved from [Link]

-

YouTube. (2014, March 26). How to Make Amides: Mechanism. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. echemi.com [echemi.com]

- 6. n-PROPYLAMINE [training.itcilo.org]

- 7. Propylamine [webbook.nist.gov]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. 3-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 66836 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and History of Benzamide Derivatives

Introduction

The benzamide moiety, a deceptively simple yet remarkably versatile pharmacophore, represents a cornerstone of modern medicinal chemistry.[1] Comprising a benzene ring attached to an amide functional group, this scaffold is the foundation for a vast and diverse array of therapeutic agents.[2] Its journey from a fundamental chemical entity to the core of numerous life-changing drugs is a compelling narrative of scientific ingenuity, serendipitous discovery, and the evolution of drug design principles. This technical guide provides an in-depth exploration of the discovery and history of benzamide derivatives, detailing the key scientific milestones, mechanistic insights, and experimental foundations that have solidified their indispensable role in pharmacology.

Benzamide itself is an organic compound with the chemical formula C₇H₇NO, the simplest amide derivative of benzoic acid.[3] It appears as a white solid in powdered form and as colorless crystals, with slight solubility in water but good solubility in many organic solvents.[3] While found naturally as an alkaloid in the herbs of Berberis pruinosa, its true impact lies in the synthetic derivatives that have been developed over the past century.[3]

Early Discoveries and the Dawn of a Therapeutic Era: The Power of Bioisosteric Replacement

The story of benzamide's medicinal importance begins not with the discovery of the parent molecule, but with the strategic modification of existing bioactive compounds. A pivotal moment in the history of medicinal chemistry was the application of the principle of bioisosteric replacement, where a labile ester linkage was substituted with a more stable amide bond.[1] This seemingly simple chemical alteration proved to be a groundbreaking strategy, leading to the development of the first clinically significant benzamide drug.

Procainamide: A More Stable Solution to Cardiac Arrhythmias

The development of procainamide stands as a classic example of successful bioisosteric replacement and the genesis of benzamide derivatives in clinical practice.[1] The local anesthetic procaine, while possessing antiarrhythmic properties, was hampered by its rapid hydrolysis in the body due to its ester group. This limited its therapeutic utility. By replacing this ester group with a more metabolically stable amide bond, researchers created procainamide. This structural modification resulted in a compound with a significantly longer duration of action, providing a more effective treatment for cardiac arrhythmias.[1] This success story illuminated the potential of the benzamide scaffold and catalyzed further exploration into its therapeutic possibilities.

The Mid-20th Century: Benzamides Revolutionize Neuropsychiatry

The mid-20th century marked a significant turning point for benzamide derivatives, with their emergence as a crucial class of drugs for treating psychiatric and neurological disorders.[1] The discovery of the potent antipsychotic and antiemetic properties of certain substituted benzamides fundamentally changed the management of conditions like schizophrenia and nausea.[1][4]

The Rise of Atypical Antipsychotics: Sulpiride and Amisulpride

Sulpiride, a substituted benzamide, was a pioneering atypical antipsychotic.[1][5] Its unique pharmacological profile, characterized by selective antagonism of dopamine D2 and D3 receptors, offered a new therapeutic avenue with a potentially improved side-effect profile compared to earlier antipsychotics.[1] This discovery spurred the development of a new generation of benzamide antipsychotics, including amisulpride, which exhibits high affinity and selectivity for the D2/D3 receptor subtypes.[1][6] Amisulpride, a second-generation antipsychotic, demonstrates a dual mechanism of action; at low doses, it enhances dopaminergic neurotransmission by blocking presynaptic autoreceptors, while at higher doses, it antagonizes postsynaptic D2 and D3 receptors, primarily in the limbic system.[7][8]

Effective Antiemetics: Metoclopramide and Alizapride

The antiemetic properties of benzamide derivatives have also had a profound impact on patient care, particularly in managing nausea and vomiting associated with chemotherapy and post-operative recovery.[9][10][11][12] Metoclopramide, a dopamine D2 receptor antagonist, became a widely used antiemetic and prokinetic agent.[12] Alizapride, another substituted benzamide, also demonstrated significant antiemetic activity.[10]

Expanding Horizons: Benzamides in Modern Drug Discovery

The versatility of the benzamide scaffold continues to be a driving force in contemporary drug discovery, with new derivatives being developed for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][13]

Targeting Cancer with Precision: HDAC and PARP Inhibitors

The adaptability of the benzamide core has allowed for its application in targeted cancer therapies. Entinostat (MS-275) is a notable example of a benzamide-based histone deacetylase (HDAC) inhibitor.[1] By targeting class I HDACs, entinostat modulates gene expression, leading to anti-tumor effects.[1] The benzamide scaffold has also been instrumental in the development of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown significant promise in treating cancers with specific DNA repair deficiencies, such as those with BRCA mutations.[1] Furthermore, novel N-benzylbenzamide derivatives are being investigated as tubulin polymerization inhibitors with potent antitumor activities.[14]

Novel Applications in Diabetes and Beyond

Recent research has highlighted the potential of benzamide derivatives as glucokinase activators for the treatment of diabetes.[13] Computational studies, including 3D-QSAR and docking, are being employed to design and identify potent benzamide-based glucokinase activators.[13] Additionally, structure-activity relationship (SAR) studies of benzamide and picolinamide derivatives are being conducted to develop acetylcholinesterase inhibitors for potential use in Alzheimer's disease.[15]

The Chemistry of Benzamides: Synthesis and Methodologies

The widespread application of benzamide derivatives in medicine is underpinned by robust and versatile synthetic methodologies. The amidation reaction is one of the most important in organic chemistry due to the prevalence of amides in pharmaceuticals and biologically active compounds.[2]

Classical and Modern Synthetic Approaches

Traditionally, amide bonds are formed by coupling a carboxylic acid with an amine, often requiring pre-activation of the carboxylic acid.[2] A common laboratory-scale synthesis involves the reaction of benzoyl chloride with ammonia or an amine in a process known as ammonolysis.[16]

More recently, alternative and more sustainable amidation methods have emerged. One such method is the direct Friedel-Crafts carboxamidation of arenes using cyanoguanidine as an inexpensive and readily available reagent.[17] This reaction proceeds via an electrophilic aromatic substitution mechanism.[17] Another approach involves the reaction of benzoic acid with urea, which upon heating, produces benzamide, carbon dioxide, and ammonia.[4]

Experimental Protocol: Synthesis of Benzamide from Benzoyl Chloride

This protocol describes a classic method for the synthesis of benzamide.

Objective: To synthesize benzamide from benzoyl chloride.

Materials:

-

Benzoyl chloride

-

Liquid ammonia

-

250 mL conical flask with a stopper

-

Cold water bath

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Filter paper

Procedure:

-

Place liquid ammonia in a 250 mL conical flask fitted with a stopper.[16]

-

Slowly add benzoyl chloride to the liquid ammonia in small portions with continuous shaking.[16]

-

As the reaction is exothermic, the flask will become warm.[16] Cool the flask in a cold water bath to manage the temperature.[16]

-

After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.[16]

-

Benzamide will precipitate as fine flakes.[16]

-

Filter the product using a filtration assembly.[16]

-

Recrystallize the crude product from cold water to obtain purified benzamide.[16]

Experimental Protocol: Synthesis of Benzamide via Friedel-Crafts Carboxamidation

This protocol outlines a modern approach to benzamide synthesis.

Objective: To synthesize benzamide from an arene using cyanoguanidine.

Materials:

-

Aromatic substrate (e.g., benzene)

-

Cyanoguanidine

-

Triflic acid (trifluoromethanesulfonic acid)

-

Dichloromethane (CH₂Cl₂) (optional solvent)

-

Cold water

-

10 M Sodium hydroxide (NaOH) solution

-

Chloroform

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reaction vessel with a stirrer and heating capabilities

Procedure:

-

Suspend cyanoguanidine (1 mmol) in the neat aromatic substrate (2 mL) or in a solution with dichloromethane.[17]

-

Slowly add freshly distilled triflic acid (6 mmol) to the mixture.[17]

-

Stir the mixture at 60°C for 2 hours.[17]

-

After 2 hours, add 1 mL of cold water to the solution and stir the mixture overnight.[17]

-

Basify the mixture with 10 M NaOH solution.[17]

-

Extract the product twice with chloroform.[17]

-

Wash the combined organic extracts with water and then with brine.[17]

-

Dry the organic layer with anhydrous magnesium sulfate.[17]

-

Remove the solvent under reduced pressure to isolate the benzamide product.

Structure-Activity Relationships and Mechanistic Insights

The therapeutic efficacy of benzamide derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Key Structural Features and Their Impact on Biological Activity

For benzamide-based antipsychotics, the nature and position of substituents on the benzamide core significantly influence their affinity and selectivity for dopamine receptors.[6] Similarly, for HDAC inhibitors, the benzamide group often acts as a zinc-binding group, interacting with the zinc ion in the enzyme's active site.[18] The linker and cap regions of these inhibitors also play critical roles in their binding affinity and selectivity.[18] In the case of acetylcholinesterase inhibitors, the position of side chains, such as a dimethylamine group, markedly affects their inhibitory activity and selectivity.[15]

Visualizing Molecular Interactions and Pathways

The following diagrams illustrate key concepts related to the mechanism of action and development of benzamide derivatives.

Caption: A simplified workflow for the development of benzamide derivatives.

Caption: Mechanism of action of benzamide antipsychotics.

Quantitative Data and Comparative Analysis

The following table summarizes key pharmacological data for prominent benzamide derivatives, providing a comparative overview of their properties.

| Drug Name | Therapeutic Class | Primary Mechanism of Action | Key Indications |

| Procainamide | Antiarrhythmic | Blocks voltage-gated sodium channels | Cardiac arrhythmias |

| Sulpiride | Atypical Antipsychotic | Selective D2/D3 receptor antagonist | Schizophrenia, depression |

| Amisulpride | Atypical Antipsychotic | Selective D2/D3 receptor antagonist | Schizophrenia |

| Metoclopramide | Antiemetic, Prokinetic | D2 receptor antagonist | Nausea, vomiting, gastroparesis |

| Entinostat | Anticancer (HDACi) | Inhibits Class I histone deacetylases | Various cancers (in clinical trials) |

| Olaparib | Anticancer (PARPi) | Inhibits poly(ADP-ribose) polymerase | BRCA-mutated cancers |

Conclusion

The journey of benzamide derivatives from a simple chemical scaffold to a diverse and indispensable class of therapeutic agents is a testament to the power of medicinal chemistry. From the foundational principle of bioisosteric replacement that led to procainamide, to the nuanced understanding of dopamine receptor pharmacology that gave rise to atypical antipsychotics, and the modern era of targeted cancer therapies, the benzamide core has proven to be remarkably adaptable. The continued exploration of this privileged structure, aided by advanced computational and synthetic methodologies, promises to yield even more innovative and life-saving medicines in the future.

References

-

Wikipedia. (n.d.). Benzamide. [Link]

-

Movassaghi, M., & Schmidt, M. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Organic letters, 14(13), 3462–3465. [Link]

-

ResearchGate. (n.d.). Structures of benzamide drugs (only the racemic form of each drug is shown). [Link]

-

Wikipedia. (n.d.). Imatinib. [Link]

-

Ali, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589. [Link]

-

Taylor & Francis. (n.d.). Benzamide – Knowledge and References. [Link]

-

Nile Chemicals. (2021, January 31). Synthesis of Benzamide [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. [Link]

-

Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113333. [Link]

-

Wang, Y., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Medicinal Chemistry Research, 27(4), 1155–1164. [Link]

-

Pharmaguideline. (n.d.). Benzamides: Sulpiride. [Link]

-

He, H., et al. (2020). Antiemetics for adults for prevention of nausea and vomiting caused by moderately or highly emetogenic chemotherapy: a network meta‐analysis. Cochrane Database of Systematic Reviews, (10). [Link]

-

Pani, L., Gessa, G. L., & Stocchi, F. (2000). Consensus on the use of substituted benzamides in psychiatric patients. CNS drugs, 13(5), 381–397. [Link]

-

Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 156, 108594. [Link]

-

Carewell Pharma. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

-

Joss, R. A., et al. (1985). Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy. European journal of clinical pharmacology, 27(6), 721–725. [Link]

-

Ali, I., et al. (2022). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules, 27(19), 6296. [Link]

-

Lange, H., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry, 6(4), 100-112. [Link]

-

Glamkowski, E. J., et al. (1995). Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry, 38(18), 3537–3549. [Link]

-

Jayaram, H. N., et al. (1997). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Advances in enzyme regulation, 37, 223–236. [Link]

-

Kathawala, R. J., et al. (2020). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International journal of molecular sciences, 21(21), 8196. [Link]

-

ResearchGate. (n.d.). Synthesis and in-vitro antimicrobial activity of N-benzamide derivatives. [Link]

-

Tan, S. C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Cancers, 13(16), 4213. [Link]

-

Curran, K. (2003). Spotlight on amisulpride in schizophrenia. CNS drugs, 17(4), 279–284. [Link]

-

Chemistry College. (2020, March 19). Synthesis of Benzamide [Video]. YouTube. [Link]

-

Australian Prescriber. (2020). Antiemetic drugs: what to prescribe and when. Australian Prescriber, 43(2), 50-55. [Link]

-

ACS Medicinal Chemistry Letters. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Armando Hasudungan. (2017, August 12). Pharmacology - Antiemetics [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). (PDF) Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. [Link]

-

Mai, A., et al. (2014). Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors. Journal of medicinal chemistry, 57(11), 4877–4892. [Link]

-

Wang, Y., et al. (2016). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 21(10), 1339. [Link]

-

Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. [Link]

-

Sanger, G. J., & Andrews, P. L. R. (2018). A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research. Frontiers in pharmacology, 9, 913. [Link]

-

Wikipedia. (n.d.). Olanzapine. [Link]

-

University of Texas Southwestern Medical Center. (2019). A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzamide - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Consensus on the use of substituted benzamides in psychiatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spotlight on amisulpride in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiemetics for adults for prevention of nausea and vomiting caused by moderately or highly emetogenic chemotherapy: a network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alizapride, a new substituted benzamide, as an antiemetic during cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nps.org.au [nps.org.au]

- 12. A History of Drug Discovery for Treatment of Nausea and Vomiting and the Implications for Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. globalconference.info [globalconference.info]

- 17. Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors [mdpi.com]

A Comprehensive Guide to the Safe Handling of N-Propyl 4-bromo-3-methoxybenzamide for Research and Development

An In-depth Technical Guide

Section 1: Introduction & Compound Profile

N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7) is a substituted benzamide derivative that serves as a valuable intermediate in synthetic organic chemistry.[1] Its utility in the development of novel molecules, particularly within pharmaceutical and materials science research, necessitates a thorough understanding of its chemical properties and associated hazards. As with many halogenated aromatic compounds, prudent handling is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides a comprehensive overview of the safety and handling precautions for N-Propyl 4-bromo-3-methoxybenzamide, grounded in data from closely related chemical analogs and established principles of laboratory safety. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals who may handle this compound.

Physicochemical Properties

While specific, experimentally-derived data for N-Propyl 4-bromo-3-methoxybenzamide is not widely published, its properties can be reasonably extrapolated from its structure and from data available for close structural analogs like 4-Bromo-3-methoxy-N-phenylbenzamide.[2]

| Property | Value (Predicted/Inferred) | Source/Rationale |

| CAS Number | 1072944-38-7 | [1] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | - |

| Molecular Weight | 272.14 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on common substituted benzamides. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, alcohols) and poorly soluble in water. | General characteristic of benzamide derivatives. |

| Incompatibilities | Strong oxidizing agents.[2] | Common to many organic compounds. |

Section 2: Hazard Identification and Risk Assessment

Based on the safety profiles of analogous brominated and methoxylated aromatic compounds, N-Propyl 4-bromo-3-methoxybenzamide should be handled as a hazardous substance.[3][4][5] The primary hazards are associated with acute toxicity and irritation.

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are extrapolated from safety data sheets of similar molecules.[3][4][6]

| Hazard Class | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. |

Causality of Hazards

The anticipated hazards are directly linked to the compound's molecular structure:

-

Irritation: The aromatic ring and amide functional groups can interact with biological tissues, leading to skin, eye, and respiratory tract irritation.[4][7] This is a common feature of many synthetic intermediates.

-

Toxicity: While specific data is unavailable, the presence of a bromine atom on the aromatic ring suggests that the compound could be harmful if significant exposure occurs through ingestion, skin contact, or inhalation of its dust.[2][3]

-

Hazardous Combustion Products: In the event of a fire, thermal decomposition is expected to release toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[2][4] This is a direct consequence of its elemental composition (carbon, nitrogen, and bromine).

Primary Routes of Exposure

-

Inhalation: Inhaling airborne dust of the compound is a primary concern, especially during weighing and transfer operations.[7]

-

Dermal Contact: Direct contact with the skin can lead to irritation and potential systemic absorption.[3]

-

Eye Contact: The compound is expected to be a serious eye irritant, causing significant damage if direct contact occurs.[4]

-

Ingestion: Accidental ingestion would likely be harmful.[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes the elimination of hazards, but in a research setting where the substance is required, engineering controls and PPE are the most vital lines of defense.

Caption: Hierarchy of Controls for Safe Chemical Handling.

Engineering Controls

Chemical Fume Hood: All manipulations of N-Propyl 4-bromo-3-methoxybenzamide, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2] This is the most effective way to prevent inhalation of the fine powder and contain any potential spills.[8]

Personal Protective Equipment (PPE)

PPE is not a substitute for good engineering controls but is essential for protecting against direct contact.[9]

| Protection Type | Specification | Rationale |

| Eye/Face | Chemical safety goggles with side shields or a face shield.[8] | Protects against splashes and airborne dust, preventing serious eye irritation.[4] |

| Skin | Chemical-resistant gloves (e.g., Nitrile). A full-length laboratory coat.[9] | Prevents skin irritation and absorption.[3] The lab coat protects underlying clothing and skin. |

| Respiratory | Not typically required if work is performed in a fume hood. For spill cleanup or if engineering controls fail, a NIOSH-approved respirator with particulate filters may be necessary.[10] | Provides an additional layer of protection against inhalation of high concentrations of dust. |

Section 4: Standard Operating Procedures (SOPs) for Handling

Adherence to established protocols is key to minimizing risk.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure you have read and understood this safety guide and the relevant Safety Data Sheet (SDS) for a similar compound.[9] Confirm the chemical fume hood is operational.

-

Don PPE: Put on all required PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Work Area: Conduct all work on a clean, contained surface (e.g., a chemical-resistant tray) within the fume hood to contain any minor spills.

-

Weighing & Transfer:

-

Use a tared weigh boat or glassine paper.

-

Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as dropping the material from a height.

-

Close the primary container immediately after dispensing the required amount.[11]

-

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

-

Cleanup: After the task is complete, decontaminate the spatula and work surface. Dispose of any contaminated weigh boats or paper as hazardous waste.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][12]

Storage and Disposal

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] Keep it away from incompatible materials such as strong oxidizing agents.[2] The storage area should be accessible only to authorized personnel.[4]

-

Disposal: Dispose of unused material and contaminated waste (e.g., gloves, weigh boats) as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Do not allow the material to enter drains or water courses.[2]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention. | [2][7] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][7] |

| Ingestion | Do not induce vomiting. Wash out the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention. | [2] |

Accidental Release / Spill Cleanup

Caption: General workflow for responding to a chemical spill.

For a small, manageable spill:

-

Avoid breathing dust.[3]

-

Wear appropriate PPE, including respiratory protection if outside a fume hood.[2]

-

Gently cover the spill with an inert absorbent material like sand or vermiculite to avoid making dust airborne.[3]

-

Carefully sweep the mixture into a clearly labeled container for hazardous waste.[2]

-

Clean the spill area thoroughly with soap and water.

-

Dispose of all contaminated materials as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][10] Do not use a direct water jet, as it may scatter the material.

-

Specific Hazards: Combustion will produce toxic and corrosive fumes, including hydrogen bromide and nitrogen oxides.[2]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[10]

Section 6: Toxicological & Ecological Information

-

Toxicological Data: No specific toxicological studies have been published for N-Propyl 4-bromo-3-methoxybenzamide. It should be handled with the assumption that it possesses the hazards identified in Section 2, including potential acute toxicity and irritant properties.[2] Long-term health effects are unknown.

-

Ecological Data: No ecological data is available.[2][10] As a matter of good laboratory practice, the compound should not be allowed to enter the environment. Prevent spillage into drains, soil, or water bodies.[2]

Section 7: Conclusion

N-Propyl 4-bromo-3-methoxybenzamide is a useful research chemical that can be handled safely by adhering to the principles outlined in this guide. The cornerstones of safety for this compound are a thorough understanding of its potential hazards, the consistent use of engineering controls like a chemical fume hood, the mandatory wearing of appropriate PPE, and strict adherence to established handling and emergency protocols. By integrating these practices into all laboratory workflows, researchers can effectively minimize their risk of exposure and ensure a safe research environment.

Section 8: References

-

Chemsrc. (2025). 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 Safety Data Sheet. [Link]

-

Navy Brand Manufacturing. (2015). SAFETY DATA SHEET n-Propyl Bromide. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Propyl bromide. [Link]

-

Fisher Scientific. (2024). 3-Bromo-4-methoxybenzonitrile SAFETY DATA SHEET. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BENZAMIDE. [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). BENZAMIDE 98% MATERIAL SAFETY DATA SHEET. [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

PubChem. (n.d.). 4-Bromo-3-methoxybenzaldehyde. [Link]

-

PubChem. (n.d.). N-(2-bromo-4-methylphenyl)-3-methoxybenzamide. [Link]

-

PubChem. (n.d.). N-(4-bromo-3-methylphenyl)-4-prop-2-enoxybenzamide. [Link]

-

Nianxing Industrial Co., Ltd. (n.d.). N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7. [Link]

Sources

- 1. N-Propyl 4-bromo-3-methoxybenzamide,1072944-38-7 [rovathin.com]

- 2. 4-BROMO-3-METHOXY-N-PHENYLBENZAMIDE | CAS#:1072944-33-2 | Chemsrc [chemsrc.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. nj.gov [nj.gov]

- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 10. echemi.com [echemi.com]

- 11. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 12. artsci.usu.edu [artsci.usu.edu]

An In-depth Technical Guide to N-Propyl 4-bromo-3-methoxybenzamide: From Hazard Assessment to Practical Application

This document provides a comprehensive technical overview of N-Propyl 4-bromo-3-methoxybenzamide, designed for researchers, scientists, and professionals in the field of drug development. Moving beyond a standard Material Safety Data Sheet (MSDS), this guide synthesizes critical safety data with practical, field-tested insights to ensure both laboratory safety and experimental integrity.

Section 1: Compound Profile and Strategic Importance

N-Propyl 4-bromo-3-methoxybenzamide (CAS No. 1072944-38-7) is a substituted benzamide that serves as a valuable intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a brominated aromatic ring, a methoxy group, and an N-propyl amide chain, offers multiple points for chemical modification. This makes it a versatile scaffold for constructing more complex molecules, particularly in the exploration of structure-activity relationships (SAR) for novel therapeutic agents. The amide bond, a cornerstone of many biologically active compounds and pharmaceuticals, provides stability and specific hydrogen bonding capabilities.

Table 1: Core Compound Identifiers

| Property | Value | Source |

| CAS Number | 1072944-38-7 | [1][2] |

| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |

| Molecular Weight | 272.14 g/mol | [1][3] |

| Purity | Typically ≥95-98% | [1][2] |

Section 2: Proactive Hazard Analysis and Risk Mitigation

While comprehensive toxicological data for N-Propyl 4-bromo-3-methoxybenzamide is not extensively published, a proactive risk assessment can be formulated by examining structurally related compounds and the known reactivity of its functional groups. The primary hazards associated with similar aromatic amides and brominated compounds include irritation to the skin, eyes, and respiratory system.[4][5][6]

Core Hazard Statements (Anticipated):

Expert Interpretation & Causality: The anticipated irritant nature of this compound stems from the electrophilic character of the aromatic ring, enhanced by the bromine substituent, and the potential for the amide group to interact with biological macromolecules. Brominated aromatic compounds can also release toxic fumes, such as hydrogen bromide, upon combustion.[7] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it is harmful upon inhalation, skin contact, or ingestion.[7]